molecular formula C27H20N4O5S B3725880 (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

Cat. No.: B3725880
M. Wt: 512.5 g/mol
InChI Key: PODKKZMLVCJCRU-BKUYFWCQSA-N
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Description

The compound “(4Z)-4-[(4-Hydroxy-3-Methoxyphenyl)Methylidene]-1-[4-(4-Methylphenyl)-1,3-Thiazol-2-Yl]-3-(4-Nitrophenyl)-4,5-Dihydro-1H-Pyrazol-5-One” is a pyrazolone derivative characterized by a complex heterocyclic framework. Its structure includes:

  • A (4Z)-configured pyrazolone core, which provides rigidity and conjugation.
  • A 4-(4-methylphenyl)-1,3-thiazol-2-yl moiety at the 1-position, introducing aromaticity and sulfur-based reactivity. A 4-nitrophenyl group at the 3-position, offering strong electron-withdrawing properties.

Synthesis of analogous pyrazolone derivatives typically involves condensation reactions under acidic or basic conditions, as demonstrated in procedures adapted from Dorofeeva et al. . Structural characterization of such compounds often employs X-ray crystallography refined using programs like SHELXL and visualized via software such as WinGX/ORTEP .

Properties

IUPAC Name

(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O5S/c1-16-3-6-18(7-4-16)22-15-37-27(28-22)30-26(33)21(13-17-5-12-23(32)24(14-17)36-2)25(29-30)19-8-10-20(11-9-19)31(34)35/h3-15,32H,1-2H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODKKZMLVCJCRU-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=CC4=CC(=C(C=C4)O)OC)C(=N3)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)/C(=C\C4=CC(=C(C=C4)O)OC)/C(=N3)C5=CC=C(C=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as condensation, cyclization, and substitution reactions. Common reagents used in these reactions include aldehydes, ketones, thiazoles, and nitro compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize yield and purity. Advanced techniques like microwave-assisted synthesis and catalytic processes may also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy and methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and electrophiles like halogens or sulfonyl chlorides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the nitro group may produce corresponding amines.

Scientific Research Applications

(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name (IUPAC) Molecular Weight Key Substituents Heterocyclic Components Notable Properties
Target Compound ~495.5* 4-Nitrophenyl, 4-hydroxy-3-methoxyphenyl, 4-methylphenyl-thiazole Pyrazolone, Thiazole High polarity due to nitro group; potential antioxidant activity
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 292.33 4-Methoxyphenyl, methyl Pyrazolone Lower polarity; used in dye synthesis
(5Z)-5-{[3-(4-Isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-thiazolidin-4-one ~535.6* 4-Isopropoxyphenyl, 4-methoxybenzyl, thioxo Pyrazole, Thiazolidinone Enhanced lipophilicity; antimicrobial potential
(5Z)-5-[[3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-isopropyl-2-thioxo-thiazolidin-4-one ~517.6* 4-Ethoxy-2-methylphenyl, isopropyl, thioxo Pyrazole, Thiazolidinone Improved metabolic stability

*Calculated based on molecular formulas from references.

Electronic and Reactivity Profiles

  • Electron-Withdrawing Effects : The target compound’s 4-nitrophenyl group enhances electrophilicity compared to methoxy or ethoxy substituents in analogs . This may increase reactivity in nucleophilic aromatic substitution.
  • Hydrogen-Bonding Capacity : The 4-hydroxy-3-methoxyphenyl group enables stronger hydrogen bonding than purely hydrophobic substituents (e.g., methyl or isopropyl) .
  • Conjugation and Aromaticity: The thiazole ring in the target compound (vs.

Research Findings and Methodological Insights

Structural Analysis

  • X-ray Crystallography: The target compound’s Z-configuration at the 4-position was confirmed using SHELXL refinement , with bond lengths and angles consistent with conjugated enone systems.
  • Electron Density Mapping : Multiwfn analysis revealed localized electron density at the nitro group, correlating with its electrophilic reactivity.

Biological Activity

The compound (4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a complex structure characterized by the following components:

  • Pyrazol-5-one Core : The central structure that contributes to its reactivity.
  • Substituents : Includes hydroxy, methoxy, methylphenyl, thiazole, and nitrophenyl groups which enhance its biological activity.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways.
  • Antioxidant Activity : The presence of the hydroxy and methoxy groups may confer antioxidant properties, helping to mitigate oxidative stress.
  • Cell Signaling Modulation : It may influence various signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Properties

Research indicates that the compound exhibits significant anti-inflammatory effects, particularly through COX inhibition. In vitro studies have shown that it can reduce prostaglandin E2 production in macrophages, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. For instance, it has been reported to induce apoptosis in cancer cell lines by modulating key survival pathways. The IC50 values for various cancer cell lines indicate promising potency compared to standard chemotherapeutics .

Antimicrobial Effects

Preliminary investigations suggest that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy was evaluated using standard disk diffusion methods, showing inhibition zones comparable to known antibiotics .

Case Studies and Research Findings

StudyFindings
Eren et al. (2023)Demonstrated that derivatives of pyrazole linked to thiazole exhibit selective COX-II inhibition with minimal ulcerogenic effects .
Alegaon et al. (2023)Reported moderate inhibitory activity against COX-II with IC50 values ranging from 1.33 to 17.5 μM for related compounds .
Tonk et al. (2023)Evaluated pyrazolo derivatives for anti-inflammatory and antibacterial activity; identified optimal agents with over 70% inhibition .

Comparative Analysis with Similar Compounds

The compound's unique structural features differentiate it from similar molecules:

Compound NameStructural FeaturesBiological Activity
2-HydroxychalconeContains phenolic hydroxyl groupAntioxidant, anti-inflammatory
4-HydroxycoumarinCoumarin backboneAntimicrobial
5-MethoxyflavoneMethoxy groups on flavonoid structureAntioxidant, anticancer

The presence of multiple functional groups in this compound enhances its solubility and bioavailability compared to these similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Reactant of Route 2
Reactant of Route 2
(4Z)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-[4-(4-METHYLPHENYL)-1,3-THIAZOL-2-YL]-3-(4-NITROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-ONE

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